N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide
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Overview
Description
N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluoropyridine, thiadiazole, and but-2-ynamide moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-fluoropyridine, which is then subjected to a series of reactions to introduce the thiadiazole and but-2-ynamide groups. Key steps may include:
Nitration and Reduction: Nitration of 3-fluoropyridine followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources.
Alkylation: Introduction of the but-2-ynamide group via alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(3-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide
- N-[[5-(3-Bromopyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide
Uniqueness
N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c1-2-3-10(18)15-7-11-16-17-12(19-11)8-4-5-14-6-9(8)13/h4-6H,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZJUHDNFYARCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NN=C(S1)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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